2-(2-bromoethyl)-5-fluoropyridine hydrobromide
CAS No.: 2416236-59-2
Cat. No.: VC6738031
Molecular Formula: C7H8Br2FN
Molecular Weight: 284.954
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2416236-59-2 |
---|---|
Molecular Formula | C7H8Br2FN |
Molecular Weight | 284.954 |
IUPAC Name | 2-(2-bromoethyl)-5-fluoropyridine;hydrobromide |
Standard InChI | InChI=1S/C7H7BrFN.BrH/c8-4-3-7-2-1-6(9)5-10-7;/h1-2,5H,3-4H2;1H |
Standard InChI Key | IXLOQRVUMXNWFE-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1F)CCBr.Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(2-bromoethyl)-5-fluoropyridine;hydrobromide, delineates its core pyridine ring substituted with a 2-bromoethyl group and a 5-fluorine atom, paired with a hydrobromide ion. The InChI key (NOYKDWVNFIHNEQ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, with the bromoethyl chain introducing steric bulk and polarizability . Comparative analysis with 2-bromo-5-fluoropyridine (CAS: 144100-07-2) reveals that the addition of the bromoethyl group increases molecular weight by approximately 109 g/mol and alters solubility parameters due to enhanced halogen interactions .
Physicochemical Properties
While experimental data for 2-(2-bromoethyl)-5-fluoropyridine hydrobromide remain sparse, analog compounds suggest key trends:
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Density: Estimated at 1.8–2.0 g/cm³, based on brominated pyridines like 2-bromo-5-fluoropyridine (1.7 g/cm³) .
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Melting Point: Likely exceeds 100°C, given the ionic hydrobromide component and bromoethyl group’s rigidity.
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in nonpolar solvents like hexane, analogous to 2-bromo-5-fluoropyridine .
Table 1: Comparative Physicochemical Properties
Synthetic Routes and Optimization
Grignard-Based Alkylation
Although no direct synthesis is reported for 2-(2-bromoethyl)-5-fluoropyridine hydrobromide, analogous methods for 2-bromo-5-substituted pyridines provide a framework. For example, 2-bromo-5-aldehyde pyridine is synthesized via Grignard reaction of 2,5-dibromopyridine with isopropylmagnesium chloride, followed by DMF quench and acidic workup . Adapting this approach, bromoethylation could involve:
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Grignard Formation: Reacting 5-fluoropyridine with 1,2-dibromoethane in tetrahydrofuran (THF) under inert atmosphere.
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Quenching and Isolation: Acidic hydrolysis to yield the hydrobromide salt, followed by extraction and crystallization .
Challenges in Purification
The hydrobromide counterion complicates purification, necessitating careful pH control during extraction. Source highlights the use of toluene and ethyl acetate for isolating brominated pyridines, while source implies crystallization from n-heptane or diethyl ether. Impurities such as unreacted dibromoethane or dehalogenated byproducts must be monitored via HPLC or GC-MS.
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
The compound’s bromine and fluorine atoms make it a versatile intermediate. Source demonstrates that pyridine derivatives serve as CXCR1/2 antagonists, implying potential utility in anti-inflammatory drug discovery. The bromoethyl group could be replaced via Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.
Radiolabeling and Imaging
Bromine-76 or fluorine-18 isotopes could be incorporated for positron emission tomography (PET) imaging, leveraging the compound’s stability and functional handles for tracer development.
Future Research Directions
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